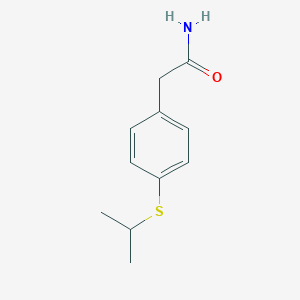
(4-(2-Propylthio)phenyl)acetamide
Description
“(4-(2-Propylthio)phenyl)acetamide” is a sulfur-containing acetamide derivative characterized by a propylthio (-S-CH₂CH₂CH₃) substituent attached to the para position of a phenyl ring, which is further linked to an acetamide group (-NH-C(=O)-CH₃). This compound belongs to a broader class of aromatic acetamides, which are widely studied for their applications in corrosion inhibition, pharmaceuticals, and materials science.
Properties
CAS No. |
129602-94-4 |
|---|---|
Molecular Formula |
C11H15NOS |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C11H15NOS/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13) |
InChI Key |
XGYJIDQPTJASEZ-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N |
Other CAS No. |
129602-94-4 |
Synonyms |
(4-(2-Propylthio)phenyl)acetamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To evaluate the efficacy and uniqueness of “(4-(2-Propylthio)phenyl)acetamide,” it is critical to compare its structural and functional attributes with closely related acetamide derivatives. Below is a detailed analysis based on electrochemical performance, substituent effects, and inhibition mechanisms.
Substituent Effects on Corrosion Inhibition
The inhibitory performance of aromatic acetamides is highly dependent on the nature and position of substituents. Key comparisons include:
Key Structural and Functional Differences
Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxyphenyl group in the chloro derivative acts as an electron donor, improving adsorption on carbon steel surfaces . In contrast, the 4-nitrophenyl group in the hydroseleno compound withdraws electrons, reducing adsorption efficiency. The propylthio group in the target compound likely exhibits intermediate electron-donating capacity compared to methoxy or nitro substituents.
Role of Heteroatoms: Sulfur (S) in propylthio: Forms strong covalent bonds with iron surfaces, enhancing inhibition . Selenium (Se) in hydroseleno: Less effective due to larger atomic size and lower polarizability compared to sulfur.
Temperature and Concentration Dependence: At 100 ppm and 25°C, the chloro derivative achieves 89.2% inhibition, outperforming the hydroseleno variant (83.5%) . Elevated temperatures (>40°C) reduce efficiency for both compounds, suggesting physical adsorption mechanisms dominate.
Mechanistic Insights
- Adsorption Behavior: All three compounds follow the Langmuir adsorption isotherm, indicating monolayer formation on metal surfaces.
- Inhibition Mechanism : The propylthio compound likely blocks active corrosion sites via sulfur-metal bonding, whereas the chloro derivative uses π-electron interactions from the acryloyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


